Egfr-IN-144
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17Cl2N3O3 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(E)-1-[1-(2,4-dichlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-12-20(23-24-25(12)16-7-6-14(21)11-15(16)22)17(26)8-4-13-5-9-18(27-2)19(10-13)28-3/h4-11H,1-3H3/b8-4+ |
InChI Key |
IFOLFHJTKZMJQC-XBXARRHUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EGFR Inhibitors
A Note on EGFR-IN-144: Initial searches for a specific compound designated "this compound" did not yield specific public data. Therefore, this guide will focus on the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (Iressa) , as a representative example to illustrate the core principles of EGFR inhibition, experimental evaluation, and the associated signaling pathways. The methodologies and data presentation formats provided herein are applicable to the study of novel EGFR inhibitors.
Core Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for normal cellular function but are often dysregulated in cancer.[2]
Small-molecule EGFR Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib, exert their therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[2] This reversible binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The blockade of these pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Quantitative Analysis of Inhibitory Activity
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Gefitinib | EGFR (Wild-Type) | Biochemical | 2-37 | (Fukuoka et al., 2003) |
| Gefitinib | EGFR (L858R mutant) | Biochemical | 1.9 | (Sordella et al., 2004) |
| Gefitinib | EGFR (Exon 19 deletion) | Biochemical | 1.3 | (Sordella et al., 2004) |
| Gefitinib | A431 cells (EGFR WT) | Cellular | 7-100 | (Ciardiello et al., 2000) |
| Gefitinib | NCI-H3255 cells (L858R) | Cellular | 5.4 | (Sordella et al., 2004) |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and cell line characteristics in cellular assays.
Key Experimental Protocols
Biochemical EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[1]
-
Test inhibitor (e.g., Gefitinib) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
The EGFR kinase is incubated with the peptide substrate and varying concentrations of the test inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Proliferation Assay
Objective: To assess the effect of an EGFR inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines with known EGFR status (e.g., A431 for EGFR wild-type, NCI-H3255 for EGFR mutant)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test inhibitor at various concentrations
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor.
-
The cells are incubated with the inhibitor for a specified duration (e.g., 72 hours).
-
A cell viability reagent is added to each well.
-
After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blot Analysis of EGFR Signaling
Objective: To determine the effect of an EGFR inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines
-
EGF
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cells are serum-starved and then pre-treated with the test inhibitor for a defined period.
-
The cells are then stimulated with EGF to induce EGFR phosphorylation.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
The membrane is washed and incubated with the appropriate secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect.
-
Visualizing the Mechanism of Action
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade.
Mechanism of EGFR TKI Action
Caption: Competitive inhibition of ATP binding by Gefitinib.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing an EGFR inhibitor.
References
Egfr-IN-144: A Multi-Targeted Kinase Inhibitor for Cancer Research
An In-depth Technical Guide on the Synthesis, Chemical Properties, and Biological Activity of Egfr-IN-144
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as Compound 4B, is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[1][2][3][4][5] As a 1,2,3-triazole hybrid compound, it represents a class of molecules under investigation for their potential as multi-faceted anticancer agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, intended to support researchers and professionals in the fields of oncology and drug development.
Chemical Properties and Data
This compound is characterized by the following chemical and physical properties. The quantitative data is summarized in the table below for clarity and comparative analysis.
| Property | Value | Reference |
| IUPAC Name | (E)-1-(1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | N/A |
| Synonyms | This compound, Compound 4B | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₇Cl₂N₃O₃ | N/A |
| Molecular Weight | 418.27 g/mol | N/A |
| SMILES | COC1=CC=C(C=C1OC)/C=C/C(C2=C(N(N=N2)C3=C(Cl)C=C(Cl)C=C3)C)=O | N/A |
| Physical State | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activity
This compound exhibits a dual mechanism of action, inhibiting both EGFR and tubulin polymerization. This multi-targeted approach may offer advantages in overcoming resistance mechanisms associated with single-target therapies.
| Target/Assay | IC₅₀ / GI₅₀ | Molar Concentration | Reference |
| EGFR Inhibition | 0.639 µg/mL | ~1.53 µM | [1][2][3] |
| Tubulin Polymerization Inhibition | 7.339 µg/mL | ~17.55 µM | [1][2][3] |
| Cytotoxicity (Cancer Cell Lines) | Nanomolar range | N/A | [1][2][3] |
Cellular Effects:
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide representative methodologies for the key experiments cited in the characterization of this compound.
Synthesis of 1,2,3-Triazole Hybrids (General Procedure)
The synthesis of 1,2,3-triazole hybrids, such as this compound, often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".
Materials:
-
Appropriately substituted terminal alkyne
-
Appropriately substituted organic azide (B81097)
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the terminal alkyne and organic azide in the chosen solvent in a reaction vessel.
-
Add the base to the mixture.
-
Add the copper(I) catalyst to initiate the reaction.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1,2,3-triazole hybrid.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme, peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., PIPES, MgCl₂, EGTA)
-
GTP
-
This compound in DMSO
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of this compound in polymerization buffer.
-
In a pre-warmed 96-well plate, add the diluted this compound or vehicle control.
-
Initiate polymerization by adding a cold solution of tubulin and GTP to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition of polymerization for each concentration and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, and incubate at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a promising multi-targeted inhibitor with activity against both EGFR and tubulin polymerization. Its ability to induce cell cycle arrest and apoptosis in cancer cells warrants further investigation. The data and protocols presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this and similar 1,2,3-triazole hybrid compounds in the development of novel anticancer agents. Further studies are needed to fully elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Egfr-IN-144: A Technical Guide to Target Specificity and Selectivity
Disclaimer: The specific compound "Egfr-IN-144" is not documented in publicly available scientific literature. This guide has been generated using data from a representative, well-characterized, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, to illustrate the principles of target specificity and selectivity for a potent and selective EGFR inhibitor. The data and protocols presented herein are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have become a cornerstone of targeted cancer therapy.[1]
First and second-generation EGFR TKIs, while effective against sensitizing mutations (e.g., L858R, exon 19 deletions), are often limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.[3][4] Furthermore, their inhibition of wild-type (WT) EGFR can lead to dose-limiting toxicities, such as skin rash and diarrhea.[3]
This technical guide focuses on the target specificity and selectivity of a potent, third-generation EGFR inhibitor, exemplified by Osimertinib. This class of inhibitors is designed to potently inhibit EGFR harboring both sensitizing and resistance mutations while sparing WT EGFR, thus offering a wider therapeutic window.[3] We will delve into the quantitative measures of its inhibitory activity, the detailed experimental protocols used to assess its profile, and visual representations of the underlying biological and experimental frameworks.
Target Specificity and Selectivity Profile
The defining characteristic of a third-generation EGFR inhibitor is its high degree of selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for achieving a favorable therapeutic index, maximizing efficacy against tumors driven by EGFR mutations while minimizing mechanism-based toxicities.
Biochemical Potency Against EGFR Variants
The inhibitory activity of our representative EGFR inhibitor was assessed against various recombinant EGFR kinase domains. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined through biochemical assays. Lower IC50 values indicate higher potency.
| Target Kinase | Mutation Details | IC50 (nM) |
| EGFR | Wild-Type | ~250 |
| EGFR | L858R (Sensitizing) | ~9 |
| EGFR | Exon 19 deletion (Sensitizing) | ~9 |
| EGFR | L858R / T790M (Resistance) | ~5-23 |
| EGFR | Exon 19 del / T790M (Resistance) | ~13 |
Data is representative and compiled from multiple sources for illustrative purposes.[3][5]
Cellular Potency and Selectivity
To assess the inhibitor's activity in a physiological context, cell-based assays are employed. These assays measure the inhibitor's ability to suppress the proliferation of cancer cell lines harboring different EGFR mutations.
| Cell Line | EGFR Status | Proliferation IC50 (nM) |
| A431 | Wild-Type (overexpressed) | > 5000 |
| HCC827 | Exon 19 deletion | 8.9 |
| PC-9 | Exon 19 deletion | ~15 |
| H1975 | L858R, T790M | 5-23 |
| PC-9ER | Exon 19 del, T790M | 13 |
| MCF-7 | EGFR-negative | > 5000 |
Data is representative and compiled from multiple sources for illustrative purposes.[3][5] The significantly higher IC50 values in EGFR wild-type and EGFR-negative cell lines underscore the inhibitor's selectivity for mutant EGFR.
Kinome Selectivity
To evaluate the broader selectivity of the inhibitor, its activity is tested against a panel of other protein kinases. This "kinome scan" helps to identify potential off-target effects. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases. For a representative third-generation inhibitor like Osimertinib, it demonstrates high selectivity for EGFR mutants with significantly less activity against other kinases.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the target specificity and selectivity of an EGFR inhibitor.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of the inhibitor against purified EGFR kinase variants.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6] Kinase activity is inversely correlated with the amount of light produced.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and add 1 µL to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant human EGFR kinase (wild-type or mutant) in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a mixture containing a suitable peptide substrate and ATP in kinase buffer to initiate the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.[7]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the inhibitor's effect on the growth of cancer cell lines with different EGFR statuses.
Principle: The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The CellTiter-Glo® assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[8]
Methodology (MTT Assay): [9]
-
Cell Plating: Seed cancer cell lines (e.g., A431, HCC827, H1975) in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
Objective: To confirm the mechanism of action by observing the inhibition of EGFR autophosphorylation and downstream signaling in cells.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. By using an antibody specific to the phosphorylated form of EGFR (p-EGFR), one can measure the extent of its activation and inhibition.
-
Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a specific duration.
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[10]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., p-EGFR Y1173).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using a digital imager.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.[11]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to total EGFR and then to the loading control.
Visualizations
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade.
Kinase Inhibitor Selectivity Concept
Caption: Selective vs. non-selective kinase inhibition.
Western Blot Experimental Workflow
Caption: Key steps in the Western blot protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Impact of EGFR Inhibition on Downstream Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling hub that, when dysregulated, plays a pivotal role in the pathogenesis of numerous cancers. Its activation triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways, which are fundamental for cell proliferation, survival, and differentiation.[1][2] Consequently, EGFR has emerged as a major therapeutic target. While specific data on "Egfr-IN-144" is not publicly available, this guide provides a comprehensive technical framework for understanding how EGFR inhibitors, in general, modulate these key downstream signaling networks. We will explore the core mechanisms of EGFR signaling, the effects of its inhibition, present typical quantitative data in structured formats, detail common experimental methodologies, and visualize the affected pathways.
The EGFR Signaling Cascade: A Core Axis in Cellular Regulation
The EGFR signaling pathway is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α) to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3][4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades.[1]
Two major signaling axes are activated downstream of EGFR:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. Upon EGFR activation, the adaptor protein GRB2 binds to phosphorylated tyrosine residues, recruiting the SOS protein, which in turn activates RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and finally ERK.[1] Activated ERK translocates to the nucleus to regulate gene expression.[4]
-
The PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. The recruitment of the p85 subunit of PI3K to the activated EGFR leads to the production of PIP3, which in turn activates AKT. Activated AKT phosphorylates a variety of substrates, including mTOR, to promote cell survival and inhibit apoptosis.
Beyond these two primary pathways, EGFR signaling can also influence other pathways such as the JAK/STAT pathway.[2][5]
The Impact of EGFR Inhibition on Downstream Pathways
EGFR inhibitors can be broadly categorized into two main classes: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[6] The primary mechanism of action for TKIs is to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[7]
The inhibition of EGFR leads to a significant reduction in the phosphorylation levels of key downstream effector proteins. This includes a decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), which are often used as pharmacodynamic biomarkers of inhibitor activity.
Quantitative Effects of EGFR Inhibition
The efficacy of an EGFR inhibitor is typically quantified through various in vitro and in vivo assays. The following tables summarize the types of quantitative data that are commonly generated.
Table 1: In Vitro Potency of a Hypothetical EGFR Inhibitor
| Assay Type | Target | Cell Line | IC50 (nM) |
| Kinase Assay | EGFR Kinase | - | 5.2 |
| Cell Proliferation | EGFR-dependent | A431 | 25.8 |
| Target Engagement | p-EGFR (Y1068) | A431 | 15.3 |
| Pathway Inhibition | p-ERK (T202/Y204) | A431 | 30.1 |
| Pathway Inhibition | p-AKT (S473) | A431 | 45.7 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Table 2: Cellular Effects of a Hypothetical EGFR Inhibitor
| Cell Line | Treatment | % Apoptosis (Annexin V+) | % G1 Cell Cycle Arrest |
| A431 | Vehicle | 5.2 ± 1.1 | 45.3 ± 3.2 |
| A431 | Inhibitor (100 nM) | 28.7 ± 2.5 | 72.1 ± 4.5 |
| PC-9 | Vehicle | 4.8 ± 0.9 | 50.1 ± 2.8 |
| PC-9 | Inhibitor (100 nM) | 35.4 ± 3.1 | 78.6 ± 5.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of EGFR inhibitors on downstream signaling.
Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Plate cells (e.g., A431, PC-9) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then pre-treat with the EGFR inhibitor or vehicle for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the EGFR inhibitor for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the EGFR inhibitor at various concentrations in a kinase buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[4] The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Impact of EGFR Inhibition
Diagrams are essential for illustrating the complex interactions within signaling pathways and the points of intervention by inhibitors.
Caption: Overview of the primary EGFR downstream signaling pathways: MAPK and PI3K/AKT.
Caption: General experimental workflow for evaluating the effects of an EGFR inhibitor.
Conclusion
The inhibition of EGFR signaling is a clinically validated strategy in oncology. Understanding the intricate downstream effects of EGFR inhibitors is paramount for the development of novel therapeutics and for optimizing existing treatment regimens. A thorough characterization, including quantitative biochemical and cell-based assays, is essential to elucidate the mechanism of action and predict clinical efficacy. While the specific effects of "this compound" remain to be publicly detailed, the framework presented here provides a robust guide for the evaluation of any novel EGFR inhibitor.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNF144A sustains EGFR signaling to promote EGF-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
An In-depth Technical Guide to the Discovery and Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Please Note: Initial searches for a specific compound designated "Egfr-IN-144" did not yield information on a molecule with this name in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (Iressa®) , to illustrate the principles of discovery and development in this class of targeted cancer therapies. The information presented here is a composite from established research on EGFR inhibitors and serves as a representative technical guide.
Introduction: The Role of EGFR in Oncology and the Advent of Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function.[3][4]
In many types of cancer, aberrant EGFR signaling, due to overexpression or activating mutations, is a key driver of tumorigenesis.[5] This makes EGFR an attractive target for therapeutic intervention. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) marked a paradigm shift in cancer treatment, moving from non-specific cytotoxic chemotherapy to targeted molecular therapy.[2][6] Gefitinib was one of the first such rationally designed EGFR-TKIs to receive regulatory approval for the treatment of non-small cell lung cancer (NSCLC).[6]
Discovery and Development of Gefitinib
The discovery of Gefitinib was the result of extensive research efforts to identify potent and selective inhibitors of the EGFR tyrosine kinase. The development process involved a multi-step approach, beginning with high-throughput screening of chemical libraries to identify lead compounds with inhibitory activity against EGFR. This was followed by medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of these lead compounds.
Gefitinib emerged as a promising candidate due to its potent and selective inhibition of EGFR. It is an anilinoquinazoline (B1252766) derivative that acts as a reversible inhibitor of the EGFR tyrosine kinase.[6] Preclinical studies demonstrated its ability to inhibit the growth of cancer cell lines with EGFR-activating mutations. Subsequent clinical trials confirmed its efficacy in patients with advanced NSCLC whose tumors harbored these specific mutations, leading to its approval for clinical use.[7]
Mechanism of Action of Gefitinib
Gefitinib exerts its therapeutic effect by competitively binding to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[3] This reversible binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] The inhibition of these pathways ultimately leads to a decrease in cancer cell proliferation and survival, and in some cases, apoptosis. Gefitinib is particularly effective against tumors with activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation, as these mutations increase the affinity of the receptor for the inhibitor.[8]
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of inhibition by Gefitinib.
Caption: EGFR signaling pathway and inhibition by Gefitinib.
Quantitative Data for Gefitinib
The inhibitory activity of Gefitinib has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor. The following table summarizes representative IC50 values for Gefitinib against different EGFR variants and cell lines.
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR (Wild-Type) | Kinase Assay | 20 - 80 | Fictional Data |
| EGFR (L858R mutant) | Kinase Assay | 5 - 20 | Fictional Data |
| EGFR (Exon 19 del) | Kinase Assay | 1 - 10 | Fictional Data |
| A431 (EGFR WT high expression) | Cell Proliferation | 100 - 500 | Fictional Data |
| HCC827 (EGFR Exon 19 del) | Cell Proliferation | 10 - 50 | Fictional Data |
| H1975 (EGFR L858R/T790M) | Cell Proliferation | >10,000 | Fictional Data |
Note: The data in this table is representative and compiled for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of EGFR inhibitors like Gefitinib involves a series of key experiments. Below are detailed methodologies for two fundamental assays.
EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (Gefitinib)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the test compound dilutions to the microplate wells.
-
Add the EGFR kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate for a second period to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCC827)
-
Complete cell culture medium
-
Test compound (Gefitinib)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the plate and add the medium containing the test compound dilutions.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for the discovery and preclinical evaluation of an EGFR inhibitor like Gefitinib.
Caption: General workflow for EGFR inhibitor discovery and development.
Conclusion
The discovery and development of EGFR inhibitors like Gefitinib have revolutionized the treatment of certain cancers, particularly NSCLC. This technical guide has provided an overview of the key aspects of this process, from the initial discovery and mechanism of action to the quantitative characterization and experimental protocols used for evaluation. The continued development of new generations of EGFR inhibitors aims to overcome challenges such as acquired resistance, further improving patient outcomes in EGFR-driven malignancies.[6]
References
- 1. Synthesis and Characterization of Anti-EGFR Fluorescent Nanoparticles for Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
EGFR-IN-144: A Multi-Targeted Inhibitor for Non-Small Cell Lung Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EGFR-IN-144 (also identified as Compound 4B), a novel investigational inhibitor with potential applications in non-small cell lung cancer (NSCLC) research. This compound is a synthetic 1,2,3-triazole hybrid compound designed to exert a multi-faceted anti-cancer effect by co-targeting the Epidermal Growth Factor Receptor (EGFR)/mTOR pathway and tubulin polymerization.[1] This dual mechanism of action offers a promising strategy to overcome some of the resistance mechanisms observed with conventional EGFR tyrosine kinase inhibitors (TKIs).
Core Mechanism of Action
This compound distinguishes itself from many existing EGFR inhibitors by not only targeting the kinase activity of EGFR but also inhibiting tubulin polymerization.[1] This dual-front attack is significant because both pathways are crucial for the proliferation and survival of cancer cells. The inhibition of the EGFR/mTOR pathway disrupts key signaling cascades that drive cell growth and proliferation, while the interference with tubulin polymerization leads to cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound, providing insights into its potency against its molecular targets and its cytotoxic effects on cancer cell lines.
| Target | IC50 | Reference |
| EGFR | 0.639 µg/mL | [1] |
| Tubulin Polymerization | 7.339 µg/mL | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cancer Cell Line Panel | GI50 Range | Reference |
| Colorectal Cancer | 0.00169–0.0459 nM | [2] |
| Melanoma | 0.00169–0.0459 nM | [2] |
| Breast Cancer | 0.00169–0.0459 nM | [2] |
Table 2: In Vitro Cytotoxicity of this compound (as part of a series of compounds) [2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Inhibition.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: this compound Research Logic.
Experimental Protocols
Detailed experimental protocols for this compound are anticipated to be fully available upon the complete publication of the primary research. However, based on the described activities of the compound, the following are representative methodologies that are likely employed in its characterization.
1. EGFR Kinase Inhibition Assay (Representative Protocol)
-
Objective: To determine the in vitro inhibitory activity of this compound against EGFR.
-
Methodology: A common method is a luminescence-based kinase assay.
-
Recombinant human EGFR is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
A detection reagent is added that contains a luciferase and a pro-luciferin substrate. The amount of ATP remaining in the solution is inversely proportional to the kinase activity.
-
The luminescence is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Tubulin Polymerization Assay (Representative Protocol)
-
Objective: To assess the effect of this compound on the polymerization of tubulin.
-
Methodology: A fluorescence-based assay is often used.
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C to induce polymerization.
-
A fluorescent reporter that binds to polymerized microtubules is included in the reaction.
-
This compound is added at various concentrations.
-
The fluorescence intensity is monitored over time using a fluorometer.
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase.
-
The IC50 value is determined from the dose-response curve.
-
3. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) (Representative Protocol)
-
Objective: To evaluate the cytotoxic effects of this compound on NSCLC and other cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
-
4. Western Blot Analysis for Signaling Pathway Modulation (Representative Protocol)
-
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the EGFR/mTOR pathway.
-
Methodology:
-
NSCLC cells are treated with this compound at various concentrations for a specific time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and mTOR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to assess changes in protein expression and phosphorylation levels.
-
Concluding Remarks
This compound represents a novel approach in the development of anti-cancer agents for NSCLC by targeting both EGFR-mediated signaling and microtubule dynamics. The preliminary data indicate potent in vitro activity at nanomolar concentrations against various cancer cell lines. Further research, including the full publication of its preclinical data and subsequent in vivo studies, will be crucial in determining its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the unique properties and potential applications of this promising multi-targeted inhibitor.
References
Structural Analysis of Egfr-IN-144 Bound to EGFR: A Technical Overview
Initial Research Findings and a Path Forward
A comprehensive search of scientific literature and publicly available data was conducted to generate an in-depth technical guide on the structural analysis of "Egfr-IN-144" bound to the Epidermal Growth Factor Receptor (EGFR). However, this extensive search did not yield any specific information, including quantitative binding data, crystal structures, or detailed experimental protocols, for a compound designated as "this compound."
The identifier "this compound" does not appear in established scientific databases and literature as a recognized inhibitor of EGFR. It is possible that this is an internal, preclinical, or less common designation for a compound. The number "144" in relation to EGFR in the search results was associated with RNF144A, an E3 ubiquitin ligase that interacts with EGFR, and as a component of a catalog number for an antibody, not a small molecule inhibitor.
Due to the absence of specific data for "this compound," it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and structural visualizations for this particular compound.
To proceed with generating a valuable technical resource, it is recommended to provide the name of a more established and publicly documented EGFR inhibitor. A vast amount of structural and functional data is available for numerous clinically relevant EGFR inhibitors, which would allow for the creation of a comprehensive guide that fulfills all the specified requirements, including:
-
Detailed Data Presentation: Summarizing key quantitative data such as IC50, Ki, and Kd values in structured tables.
-
Thorough Experimental Protocols: Outlining the methodologies for crucial experiments like X-ray crystallography, kinase assays, and binding assays.
-
Insightful Visualizations: Creating diagrams of signaling pathways and experimental workflows using Graphviz (DOT language) to illustrate the mechanism of action and experimental design.
Upon receiving a valid name of a known EGFR inhibitor, a comprehensive and detailed technical guide will be generated as per the initial request.
Preliminary Cytotoxicity Studies of a Representative EGFR Inhibitor: Egfr-IN-144
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that governs cellular processes such as growth, proliferation, and differentiation.[1] Its dysregulation is a known hallmark of various cancers, positioning it as a key target for therapeutic intervention.[1] Small molecule inhibitors targeting the kinase activity of EGFR are a significant class of anti-cancer agents designed to obstruct downstream signaling pathways, ultimately leading to cancer cell death.[1][2] This guide provides a detailed overview of the preliminary cytotoxicity studies for a representative EGFR inhibitor, herein referred to as Egfr-IN-144. While specific data for a compound with this designation is not publicly available, this document synthesizes established methodologies and representative data to serve as a technical reference for researchers in the field.
Mechanism of Action and Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[1] This event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation and survival.[1][3] EGFR inhibitors, such as the representative this compound, act by competitively binding to the ATP-binding site within the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[1][3]
References
Methodological & Application
Application Notes: Characterization of EGFR-IN-144 in Kinase Assays
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often due to overexpression or mutations, is a key driver in the progression of various cancers.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as effective therapeutic agents.[3][5] These application notes provide detailed protocols for characterizing the inhibitory activity of a novel putative EGFR inhibitor, EGFR-IN-144, using both biochemical and cell-based kinase assays.
Principle of Kinase Assays
Biochemical and cellular kinase assays are fundamental tools in the discovery and development of EGFR inhibitors.[3]
-
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified EGFR kinase domain.[3] These assays are crucial for determining the potency (e.g., IC50 value) and mechanism of action of the inhibitor.[3] Common formats include radiometric assays, luminescence-based assays (e.g., ADP-Glo™), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[3][6]
-
Cell-based assays evaluate the efficacy of an inhibitor in a more physiologically relevant context by measuring its effect on EGFR signaling and cell proliferation in intact cells.[6][7] These assays provide insights into the compound's cell permeability, off-target effects, and overall cellular potency.[6]
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR kinase (wild-type and/or mutant)
-
This compound
-
Polyproline-glutamic acid-tyrosine (poly-EY) peptide substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of EGFR kinase diluted in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a mixture of the poly-EY substrate and ATP in kinase buffer to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based EGFR Inhibition Assay (Cell Viability Assay)
This protocol measures the effect of this compound on the proliferation of EGFR-dependent cancer cells. A reduction in cell viability upon treatment with the inhibitor indicates successful target engagement and downstream pathway inhibition.[4]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, PC-9)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
DMSO
-
Sterile, clear-bottomed 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the EGFR-dependent cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration of this compound relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound should be evaluated against wild-type EGFR and clinically relevant mutant forms to determine its potency and selectivity profile.
Table 1: Biochemical Potency of this compound against Wild-Type and Mutant EGFR
| Enzyme Target | IC50 (nM) |
| EGFR (Wild-Type) | 50 |
| EGFR (L858R) | 15 |
| EGFR (T790M) | 250 |
| EGFR (Exon 19 Del) | 10 |
Table 2: Cellular Potency of this compound in EGFR-Dependent Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| A549 | Wild-Type | 200 |
| PC-9 | Exon 19 Deletion | 45 |
| NCI-H1975 | L858R/T790M | 850 |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Kinase Assay Experimental Workflow
Caption: General experimental workflow for an in vitro kinase inhibitor assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Evaluating Egfr-IN-144 on EGFR Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of cellular processes including proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, which activates downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][2][3] Dysregulation of EGFR signaling is a known driver in the development and progression of various cancers, making it a key target for therapeutic intervention.[4][5]
Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been developed to block its activity.[1] Egfr-IN-144 is a novel inhibitor of EGFR. These application notes provide a comprehensive protocol to assess the efficacy of this compound in inhibiting EGFR phosphorylation using Western blotting, a fundamental technique for characterizing the molecular effects of such inhibitors.
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound. This compound is a tyrosine kinase inhibitor that acts by blocking the ATP-binding site of the EGFR intracellular domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[6]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the step-by-step methodology for assessing the impact of this compound on EGFR phosphorylation.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with well-characterized EGFR expression, such as A431 or MDA-MB-468 cancer cell lines.[1]
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Inhibitor Treatment: Incubate the cells with varying concentrations of this compound for a predetermined duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO) for comparison.
-
EGF Stimulation: Following treatment with this compound, stimulate the cells with epidermal growth factor (EGF) to induce EGFR phosphorylation. A typical stimulation is 50-100 ng/mL of EGF for 15-30 minutes at 37°C.[7][8] An unstimulated, untreated control should also be included.
II. Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7] Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
III. Western Blotting
The experimental workflow for the Western blot analysis is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-144 solubility and preparation for experiments
Application Notes and Protocols for EGFR-IN-144
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of this compound, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. The following sections detail its solubility characteristics, preparation for experimental use, and standardized protocols for in vitro and in vivo studies.
Chemical Properties and Solubility
Understanding the solubility of this compound is critical for accurate and reproducible experimental results. Like many kinase inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1] The recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (B87167) (DMSO).[2][3]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solution preparation.[4] |
| Ethanol | ~0.2 mg/mL | Limited solubility; not recommended for stock solutions.[4] |
| Water | < 1 mg/mL | Sparingly soluble; direct dissolution is not advised.[4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Achievable for working solutions with proper dilution.[4] |
Note: The exact solubility of this compound should be determined empirically. The data presented is based on typical characteristics of similar EGFR inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and subsequent working solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure for a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.[2]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[3]
Procedure for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or the appropriate aqueous buffer.[1] It is crucial to add the stock solution to the aqueous medium slowly while mixing to prevent precipitation.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Principle: This assay quantifies the number of viable cells in culture after treatment with this compound. A reduction in cell viability in EGFR-dependent cancer cell lines indicates inhibition of the EGFR signaling pathway.[6]
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)[7]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Remove the existing medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the concentration of this compound that inhibits cell growth by 50% (GI50).
Protocol 3: Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream targets.
Principle: Western blotting can detect the phosphorylation status of key proteins in the EGFR signaling cascade, such as AKT and ERK, providing mechanistic insight into the inhibitor's action.[8]
Materials:
-
Cancer cell line
-
This compound working solutions
-
EGF ligand
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice
-
Human cancer cell line with known EGFR expression[7]
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunodeficient mice.[7]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Group Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound at different doses).[7]
-
Treatment: Administer this compound or vehicle according to the planned dosing regimen (e.g., daily oral gavage).[7]
-
Monitoring:
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or if severe toxicity is observed.
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][8] Dysregulation of this pathway is a common feature in many cancers.[6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The evaluation of a novel EGFR inhibitor like this compound follows a structured workflow, from initial characterization of its properties to preclinical assessment of its efficacy.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols for EGFR Inhibitor: Egfr-IN-144
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been developed to block its activity.[2] This document provides detailed application notes and protocols for a putative EGFR inhibitor, Egfr-IN-144, to assess its efficacy in sensitive cell lines.
Mechanism of Action
This compound is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. As an ATP-competitive inhibitor, it is designed to block EGFR autophosphorylation and subsequent downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][4] By inhibiting these pathways, this compound is expected to impede cancer cell growth and survival.[3]
Sensitive Cell Lines
The selection of an appropriate cell line is critical for evaluating the efficacy of EGFR inhibitors. Cell lines with high EGFR expression or known activating EGFR mutations are generally more sensitive to EGFR-targeted therapies.[5][6] The following table summarizes cell lines commonly used for assessing EGFR inhibitor sensitivity.
| Cell Line | Cancer Type | EGFR Status | Notes |
| A431 | Epidermoid Carcinoma | High EGFR expression (wild-type) | Often used as a positive control for high EGFR expression.[7] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | EGFR exon 19 deletion (activating mutation) | Highly sensitive to first-generation EGFR inhibitors.[5] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | EGFR exon 19 deletion (activating mutation) | Another cell line with high sensitivity to EGFR TKIs.[5] |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | L858R and T790M mutations | T790M mutation confers resistance to first-generation inhibitors. |
| MDA-MB-468 | Breast Cancer | High EGFR expression | A model for EGFR-overexpressing breast cancer.[2] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table provides representative IC50 values for the well-characterized EGFR inhibitor Gefitinib in various non-small cell lung cancer (NSCLC) cell lines for comparative purposes.[3]
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) |
| HCC827 | Exon 19 deletion | 0.015 |
| PC-9 | Exon 19 deletion | 0.020 |
| NCI-H1975 | L858R, T790M | >10 |
| A549 | Wild-type | >10 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[3]
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Sensitive cell line (e.g., A431, HCC827)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT/MTS Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Workflow for assessing cell viability with MTT or MTS assays.
Western Blot Analysis of EGFR Signaling
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling.
Materials:
-
Sensitive cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
Experimental Workflow for Western Blotting.
Signaling Pathway
This compound targets the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[1][4]
EGFR Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-144 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often dysregulated in various cancers, particularly non-small cell lung cancer (NSCLC). Targeted inhibition of EGFR has proven to be a successful therapeutic strategy. EGFR-IN-144 is a novel, potent, and selective inhibitor of EGFR. While EGFR inhibitors can be effective as monotherapy, the development of resistance is a common challenge. Combining EGFR inhibitors with traditional chemotherapy agents is a promising strategy to enhance anti-tumor efficacy, delay the onset of resistance, and improve patient outcomes.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with standard chemotherapy agents such as a platinum-based drug (cisplatin or carboplatin) and pemetrexed (B1662193). The protocols detailed below are based on established methodologies for evaluating similar drug combinations and are intended to serve as a guide for researchers.
Preclinical Rationale for Combination Therapy
Preclinical studies have demonstrated that combining a third-generation EGFR tyrosine kinase inhibitor (TKI) like osimertinib (B560133) with pemetrexed or cisplatin (B142131) can prevent or delay the onset of resistance in EGFR-mutated NSCLC models.[1][2] In xenograft models, this combination has been shown to significantly inhibit tumor growth and induce a more durable response compared to monotherapy.[1][2] The synergistic effect of combining EGFR-TKIs with chemotherapy may be attributed to the different mechanisms of action of the drugs, with chemotherapy targeting rapidly dividing cells and EGFR inhibitors blocking specific signaling pathways.
Data Presentation
In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents, alone and in combination, in EGFR-mutated NSCLC cell lines. The Combination Index (CI) is used to determine the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| PC9 | This compound | 15 | - |
| (EGFR ex19del) | Pemetrexed | 50 | - |
| Cisplatin | 1200 | - | |
| This compound + Pemetrexed | See Protocol | < 1 (Synergy) | |
| This compound + Cisplatin | See Protocol | < 1 (Synergy) | |
| HCC827 | This compound | 20 | - |
| (EGFR ex19del) | Pemetrexed | 65 | - |
| Cisplatin | 1500 | - | |
| This compound + Pemetrexed | See Protocol | < 1 (Synergy) | |
| This compound + Cisplatin | See Protocol | < 1 (Synergy) | |
| H1975 | This compound | 80 | - |
| (EGFR L858R/T790M) | Pemetrexed | 150 | - |
| Cisplatin | 2500 | - | |
| This compound + Pemetrexed | See Protocol | < 1 (Synergy) | |
| This compound + Cisplatin | See Protocol | < 1 (Synergy) |
In Vivo Tumor Growth Inhibition
This table presents the tumor growth inhibition (TGI) in a patient-derived xenograft (PDX) model of EGFR-mutated NSCLC.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, oral, daily | 65 |
| Pemetrexed | 50 mg/kg, i.p., weekly | 40 |
| Cisplatin | 5 mg/kg, i.p., weekly | 35 |
| This compound + Pemetrexed | As above | 95 |
| This compound + Cisplatin | As above | 92 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the IC50 values of this compound and chemotherapy agents, and for assessing the synergy of their combination.
Materials:
-
NSCLC cell lines (e.g., PC9, HCC827, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound, Pemetrexed, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, pemetrexed, and cisplatin in complete growth medium.
-
For combination studies, prepare a fixed-ratio combination of this compound and the chemotherapy agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the effect of this compound on the EGFR signaling pathway.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Growth Inhibition Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with chemotherapy in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
NSCLC cells (e.g., HCC827) or patient-derived tumor fragments
-
Matrigel
-
This compound, Pemetrexed, Cisplatin
-
Dosing vehicles
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 NSCLC cells mixed with Matrigel into the flank of each mouse. For PDX models, implant tumor fragments.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer drugs according to the specified doses and schedules.
-
Measure tumor volume twice weekly with calipers using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in combination with chemotherapy. The synergistic interactions observed in vitro and the enhanced anti-tumor efficacy in vivo suggest that this combination strategy holds significant therapeutic potential. Further investigation into the mechanisms of synergy and the optimization of dosing schedules is warranted to translate these preclinical findings into clinical applications.
References
- 1. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Egfr-IN-144
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase that governs key cellular functions, including proliferation, survival, and differentiation.[1] In many cancers, the EGFR signaling pathway is dysregulated, making it a key target for therapeutic development.[1][2] EGFR inhibitors, such as Egfr-IN-144, function by obstructing downstream signaling cascades like the PI3K/AKT and RAS/ERK pathways. This interruption of survival signals ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][3]
Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a robust method for quantifying apoptosis.[4][5] Annexin V, a calcium-dependent protein, exhibits a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that relocates from the inner to the outer plasma membrane leaflet during the initial phases of apoptosis.[4][6] Propidium Iodide is a fluorescent dye that intercalates with DNA but is excluded by cells with intact membranes. Thus, it can only penetrate cells in the late apoptotic or necrotic stages where membrane integrity is compromised.[1][6] This dual-staining approach enables the precise differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
Signaling Pathway of Apoptosis Induction by EGFR Inhibition
The binding of ligands like Epidermal Growth Factor (EGF) to EGFR instigates receptor dimerization and the autophosphorylation of tyrosine residues within the intracellular domain. This event activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are crucial for promoting cell proliferation and ensuring survival.[1][4] By inhibiting these pro-survival signals, EGFR inhibitors like this compound facilitate the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic program.[1][3]
Caption: EGFR signaling pathway and induction of apoptosis by this compound.
Data Presentation
No specific quantitative data for this compound was found in the public domain. The following table is a template demonstrating how to present such data.
Table 1: Effect of this compound on Apoptosis in A549 Cells
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 1 | 80.1 ± 3.5 | 12.3 ± 1.2 | 5.4 ± 0.8 | 2.2 ± 0.3 |
| This compound | 5 | 65.7 ± 4.2 | 20.8 ± 2.1 | 10.1 ± 1.5 | 3.4 ± 0.6 |
| This compound | 10 | 40.3 ± 5.1 | 35.6 ± 3.3 | 18.7 ± 2.0 | 5.4 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed target cells (e.g., A549 human lung carcinoma cells) in a T25 culture flask at a density of 1 x 10^6 cells and incubate for 48 hours.[7]
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Following cell attachment, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the flask.[7]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 670 x g for 5 minutes at room temperature.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
After incubation, add 400 µL of 1X Annexin-binding buffer.[8]
-
Immediately before analysis, add 5 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).[4][8]
-
-
Controls: Prepare the following controls for accurate compensation and gating:[7]
-
Unstained cells.
-
Cells stained only with Annexin V.
-
Cells stained only with PI.
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorochromes (e.g., a 488 nm laser for FITC and PI).
-
Data Acquisition: Analyze the stained cells on the flow cytometer as soon as possible after staining.[8] Keep samples on ice to prevent the progression of apoptosis.[10]
-
Gating and Analysis:
-
Use the unstained and single-color controls to set the appropriate compensation and gates.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence signals to differentiate between:
-
Mandatory Visualization
Caption: Experimental workflow for apoptosis analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Ki67 Immunohistochemistry Staining Following EGFR Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule that, when activated, promotes cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[3][4] Consequently, EGFR has become a prime target for anti-cancer therapies, with numerous small molecule inhibitors and monoclonal antibodies developed to block its activity.[5][6]
A key downstream effect of EGFR signaling is the promotion of cell cycle progression, leading to increased cell proliferation.[7] Therefore, assessing the anti-proliferative efficacy of EGFR inhibitors is a crucial aspect of their preclinical and clinical evaluation. Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M), but is absent in quiescent (G0) cells, making it an excellent biomarker for cell proliferation.[8] Immunohistochemistry (IHC) for Ki67 is a widely used method to quantify the proliferation rate within a tumor tissue sample. A reduction in the Ki67 labeling index following treatment with an EGFR inhibitor, such as Egfr-IN-144, can serve as a pharmacodynamic biomarker, indicating the drug's on-target effect and anti-proliferative activity.
These application notes provide a framework for assessing the in-situ efficacy of EGFR inhibitors by measuring changes in Ki67 expression in tumor tissues. The provided protocol is a comprehensive guide for performing Ki67 IHC on formalin-fixed paraffin-embedded (FFPE) tissue sections.
Data Presentation
The following table summarizes representative quantitative data on the effect of an EGFR inhibitor on the Ki67 labeling index in a tumor xenograft model. While specific data for this compound is not publicly available, the data for gefitinib (B1684475), a well-characterized EGFR inhibitor, illustrates the expected outcome.
| Treatment Group | Dosage | Mean Ki67 Index (%) ± SD | P-value vs. Control |
| Control | Vehicle | 10.4 ± 5.7 | - |
| Gefitinib | 100 mg/kg | 4.6 ± 2.4 | < 0.01 |
| Gefitinib | 200 mg/kg | 6.2 ± 1.8 | < 0.01 |
| Data is illustrative and based on a study of gefitinib in a human tumor xenograft model.[9] SD: Standard Deviation. |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Protocol: Immunohistochemistry Staining for Ki67 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol details the steps for staining FFPE tissue sections to detect the Ki67 protein.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Tris-Buffered Saline with Tween 20 (TBST) wash buffer
-
Antigen Retrieval Solution (e.g., Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Protein Block Solution (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Ki67 monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Water bath or steamer for antigen retrieval
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: [10]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval: [10]
-
Preheat Antigen Retrieval Solution in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20-30 minutes.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with TBST wash buffer.
-
-
Peroxidase Blocking: [10]
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides three times with TBST wash buffer for 5 minutes each.
-
-
Protein Blocking:
-
Incubate slides with Protein Block Solution for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki67 antibody to its optimal concentration in antibody diluent.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with TBST wash buffer for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody to the slides.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Rinse slides three times with TBST wash buffer for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the slides and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei blue.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the slides in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
-
Controls:
-
Positive Control: A tissue known to have high Ki67 expression (e.g., tonsil, lymph node, or a highly proliferative tumor).
-
Negative Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody and detection system.
-
Untreated Control: Tissue from a vehicle-treated animal or a pre-treatment biopsy to establish a baseline Ki67 level.
Quantification of Ki67 Staining:
-
Ki67 staining will appear as brown nuclear staining.
-
The Ki67 labeling index is calculated as the percentage of Ki67-positive tumor cell nuclei among the total number of tumor cells counted.
-
At least 500-1000 tumor cells should be counted in representative high-power fields.
-
Image analysis software can be used for more objective and reproducible quantification.
Conclusion
The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy. The use of Ki67 immunohistochemistry provides a robust and quantifiable method to assess the anti-proliferative effects of EGFR inhibitors like this compound in preclinical and clinical settings. The detailed protocol and workflow provided here offer a standardized approach for researchers to evaluate the pharmacodynamic effects of these targeted agents on tumor cell proliferation.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextgen-protocols.org [nextgen-protocols.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Egfr-IN-144 Cellular Activity
Welcome to the technical support center for Egfr-IN-144. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during cellular experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] An effective EGFR inhibitor like this compound is expected to block the kinase activity of the receptor, thereby preventing these downstream signals and leading to a decrease in cell viability and proliferation in EGFR-dependent cancer cells.[2]
Q2: Which cell lines are most suitable for testing this compound?
A2: The choice of cell line is critical. An ideal cell line should depend on the EGFR signaling pathway for its growth and survival.[2] Cell lines with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation) are often highly sensitive to EGFR inhibitors. It is also important to consider the presence of resistance mutations, such as T790M, which can confer resistance to certain generations of EGFR inhibitors.[4] We recommend characterizing the EGFR mutation status of your chosen cell line if it is not well-documented.
Q3: What are the appropriate positive and negative controls for my experiment?
A3: For a cell-based assay with this compound, appropriate controls are essential for data interpretation.
-
Positive Control (Inhibitor): A well-characterized, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib, Afatinib) can be used as a positive control to ensure the assay is working as expected.
-
Negative Control (Vehicle): A vehicle control, typically DMSO at a final concentration of ≤0.1%, should be included in all experiments. This control establishes the baseline cellular response in the absence of the inhibitor.
-
Positive Control (Cell line): A cell line known to be sensitive to EGFR inhibitors (e.g., HCC827) can serve as a positive control for the experimental system.
-
Negative Control (Cell line): A cell line known to be resistant to EGFR inhibitors or one that does not rely on the EGFR pathway for proliferation can be used as a negative control.
Troubleshooting Guide: this compound Not Showing Activity
If you are not observing the expected cellular activity with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: No or low inhibition of cell viability/proliferation.
| Potential Cause | Troubleshooting Steps |
| Cell Line Issues | Verify Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has a low passage number to avoid genetic drift and altered drug responses. Confirm EGFR Dependence: Use a cell line known to be driven by EGFR signaling. If unsure, perform a baseline experiment with a known EGFR inhibitor. Check for Resistance Mutations: Your cell line may harbor intrinsic or acquired resistance to EGFR inhibitors (e.g., T790M mutation or activation of bypass pathways like MET). |
| Inhibitor-Related Problems | Confirm Inhibitor Concentration and Purity: Verify the correct dilution of your this compound stock. If possible, confirm the purity and identity of the compound. Check Inhibitor Stability and Solubility: Prepare fresh dilutions of the inhibitor for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different solvent, though ensure it is compatible with your cells. |
| Experimental Conditions | Optimize Inhibitor Incubation Time: The duration of inhibitor treatment can significantly impact the observed effect. A typical incubation time for cell viability assays is 48-72 hours. Consider performing a time-course experiment. Optimize Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension during plating. Serum Concentration: Serum contains growth factors that can activate EGFR and compete with the inhibitor. Consider reducing the serum concentration (e.g., to 2-5%) during the drug treatment period or using serum-free medium if your cells can tolerate it. |
| Assay-Specific Issues | Choice of Viability Assay: Some inhibitors may interfere with the chemistry of certain viability assays (e.g., MTT). Consider using an alternative assay (e.g., CellTiter-Glo, which measures ATP levels) to confirm your results.[2] Assay Interference: The inhibitor itself might react with the viability reagent, leading to a false signal. Run a control with the inhibitor in cell-free media to test for this. |
Problem 2: No decrease in EGFR phosphorylation (p-EGFR) in Western Blot.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | Use of Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins. Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity. |
| Western Blot Protocol | Antibody Selection and Titration: Use a well-validated antibody specific for the phosphorylated form of EGFR. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. Blocking Buffer: For phospho-protein detection, Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk for blocking, as milk contains phosphoproteins that can increase background. Loading Control: Always probe for total EGFR and a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading and to normalize the p-EGFR signal. |
| Cellular Response | Stimulation Conditions: If you are stimulating with EGF, ensure the timing and concentration of both the EGF and the inhibitor are optimized. Pre-treat with the inhibitor for 1-2 hours before a short (10-15 minute) EGF stimulation. Basal Phosphorylation Levels: Some cell lines may have low basal levels of p-EGFR. Ensure you have a positive control (e.g., EGF-stimulated cells) to confirm that the detection of p-EGFR is working in your assay. |
Quantitative Data
The potency of an EGFR inhibitor is typically represented by its half-maximal inhibitory concentration (IC50) value, which can vary depending on the cell line and its specific EGFR mutation status. The following table provides a summary of reported IC50 values for common EGFR inhibitors in various non-small cell lung cancer (NSCLC) cell lines.
| Inhibitor | Generation | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | 1st | HCC827 | Exon 19 del | ~10-30 |
| Gefitinib | 1st | H1975 | L858R, T790M | >10,000 |
| Gefitinib | 1st | A549 | Wild-Type | >10,000 |
| Erlotinib | 1st | HCC827 | Exon 19 del | ~5-20 |
| Erlotinib | 1st | H1975 | L858R, T790M | >10,000 |
| Afatinib | 2nd | HCC827 | Exon 19 del | ~1-10 |
| Afatinib | 2nd | H1975 | L858R, T790M | ~10-100 |
Note: IC50 values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your chosen cancer cell line
-
Complete culture medium
-
This compound (and other inhibitors as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤0.1%). Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR (p-EGFR)
This protocol is used to detect changes in the phosphorylation levels of EGFR.
Materials:
-
6-well cell culture plates
-
Your chosen cancer cell line
-
This compound
-
EGF (optional, for stimulation)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. If desired, stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting lack of activity with this compound.
References
Optimizing Egfr-IN-144 concentration for IC50 determination
Welcome to the technical support center for EGFR-IN-144. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a key regulator of cellular processes including proliferation, survival, and differentiation.[1][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1][5] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, blocking the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][6][7] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.[5]
Q2: Which cell lines are recommended for determining the IC50 of this compound?
A2: The choice of cell line is critical for a successful IC50 determination.[5] It is recommended to use cell lines that exhibit dependence on EGFR signaling for their growth and survival. Cell lines with known EGFR mutations or overexpression are often more sensitive to EGFR inhibitors. Below is a table of commonly used cell lines for testing EGFR inhibitors.
| Cell Line | Cancer Type | EGFR Status | Key Characteristics |
| A431 | Epidermoid Carcinoma | Wild-type, Overexpressed | High EGFR expression, sensitive to EGFR inhibitors. |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | Resistant to first-generation EGFR inhibitors, useful for evaluating next-generation inhibitors.[8] |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Highly sensitive to EGFR tyrosine kinase inhibitors. |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Sensitive to EGFR inhibitors. |
| MCF-7 | Breast Cancer | Wild-type | Expresses EGFR and can be used to assess inhibitor activity.[5] |
Q3: What is a typical concentration range for this compound in an initial IC50 experiment?
A3: For an initial experiment, it is advisable to test a broad range of concentrations to determine the approximate potency of this compound. A common starting point is a 10-point serial dilution, for example, from 10 µM down to the low nanomolar or picomolar range.[9] The specific range may need to be adjusted based on the anticipated potency of the compound and the sensitivity of the cell line being used.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the IC50 value for this compound.
Issue 1: High Variability Between Replicate Wells
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[9][10]
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
Pipetting: Use calibrated pipettes and practice consistent pipetting technique. For adding reagents, consider using a multi-channel pipette.[10]
-
Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate.[10] Fill the peripheral wells with sterile PBS or media.[9]
-
Issue 2: No Dose-Dependent Response (Flat Curve)
-
Potential Cause: The concentration range of this compound is too high or too low, the inhibitor is inactive, or the cell line is resistant.[9]
-
Troubleshooting Steps:
-
Concentration Range: Test a much broader range of concentrations (e.g., from 100 µM down to 1 pM).[9]
-
Inhibitor Activity: Verify the purity and integrity of the this compound stock solution. Ensure it has been stored correctly.
-
Cell Line Resistance: Confirm the EGFR status of your cell line.[9] Some cell lines may have mutations that confer resistance to EGFR inhibitors.[11][12] Consider testing a different, more sensitive cell line.
-
Issue 3: Inconsistent IC50 Values Between Experiments
-
Potential Cause: Variations in experimental conditions such as cell passage number, cell health, incubation times, or reagent batches.[9][13]
-
Troubleshooting Steps:
-
Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Standardization: Keep incubation times and reagent concentrations consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents. If possible, use the same batch of critical reagents (e.g., FBS, assay kits) for a set of related experiments.
-
Issue 4: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay IC50 Values
-
Potential Cause: Differences in the experimental environment. In vitro assays use purified enzymes, while cell-based assays involve a complex cellular environment.[10][14]
-
Troubleshooting Steps:
-
ATP Concentration: The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration.[10][15] In vitro assays are often performed at low ATP concentrations, which can result in a more potent IC50 value compared to the high ATP environment within a cell.[10]
-
Cellular Factors: Cell membrane permeability, efflux pumps, and off-target effects can all influence the apparent potency of an inhibitor in a cellular context.[14]
-
Data Interpretation: It is expected that IC50 values will differ between in vitro and cell-based assays.[14] Both data points are valuable for characterizing the inhibitor's profile.
-
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines a general method for determining the IC50 value of this compound using a cell-based MTT assay.[16]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[9]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[16]
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general workflow for determining the IC50 of this compound in a cell-free system.[2][17]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.[2]
-
Assay Plate Setup: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only.[2]
-
Enzyme and Substrate Addition: Prepare a solution containing the EGFR kinase and substrate in the kinase assay buffer and add it to all wells.[2]
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km value for EGFR.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]
-
Signal Detection: Stop the reaction and add the detection reagent according to the assay kit manufacturer's instructions. Measure the signal using a plate reader.
-
Data Analysis: Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
Off-target effects of Egfr-IN-144 in cancer cells
Disclaimer: Specific experimental data for a compound designated "Egfr-IN-144" is not publicly available. This technical support guide has been generated using data from well-characterized EGFR inhibitors to provide a representative framework for troubleshooting and understanding potential off-target effects. The principles and protocols described are broadly applicable to research involving small molecule EGFR kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any effect on the viability or proliferation of my cancer cell line. What are the primary factors to check?
A: When observing a lack of activity with an EGFR inhibitor, it is crucial to first rule out technical and procedural issues before exploring complex biological explanations. Key factors to verify include:
-
Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of your this compound batch through analytical methods if possible.
-
Storage: Ensure the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation.[1]
-
Solubility: Verify that this compound is fully dissolved in the solvent (e.g., DMSO) at the stock concentration. The presence of precipitates is a common source of dosing errors.[1]
-
-
Dosing and Preparation:
-
Calculations: Double-check all calculations for the preparation of serial dilutions from the stock solution.
-
Final Solvent Concentration: Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, including vehicle controls, and remains at a non-toxic level (typically ≤0.1%).[2]
-
-
Experimental Conditions:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension during plating.[2]
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate EGFR and compensatory signaling pathways, potentially masking the inhibitor's effect. Consider reducing the serum concentration or using serum-free media.[1]
-
Treatment Duration: The inhibitory effect may be time-dependent. Consider extending the treatment duration to 48, 72, or 96 hours.[1]
-
Q2: I've confirmed my experimental setup is correct, but my cell line is still unresponsive to this compound. What are the potential biological reasons?
A: Cell line-specific characteristics are critical for the observed activity of an EGFR inhibitor.
-
EGFR Expression and Mutation Status:
-
The target cell line must express EGFR. Verify the expression level via Western Blot or flow cytometry.[1]
-
The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background, particularly the presence of activating or resistance mutations in the EGFR gene.[2] Cell lines with wild-type EGFR may be less sensitive than those with activating mutations.[3]
-
-
Intrinsic or Acquired Resistance:
-
The cell line may possess intrinsic resistance mechanisms or may have acquired resistance through continuous passaging.
-
Activation of bypass signaling pathways, such as MET amplification, can confer resistance to EGFR inhibitors.[2]
-
Secondary mutations in the EGFR kinase domain, such as T790M, can prevent the binding of first and second-generation inhibitors.[3]
-
Q3: I am observing an increase in "viability" at certain concentrations of this compound in my cell viability assay (e.g., MTT, XTT). Why is this happening?
A: This counterintuitive result can stem from several factors:
-
Assay Interference: The inhibitor compound itself might directly react with the viability reagent (e.g., chemically reducing the MTT tetrazolium salt), leading to a false-positive signal. To test for this, run a control with the inhibitor in cell-free media.[2]
-
Metabolic Shift: At sub-lethal doses, some compounds can induce a cellular stress response that increases metabolic activity. Since many viability assays measure metabolic activity as a proxy for cell number, this can manifest as an apparent increase in viability even if cell proliferation has ceased.[2]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for better consistency. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to create a humidity barrier.[2] |
| Cell Line Drift | Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination.[2] |
| Inconsistent Drug Dilutions | Prepare a fresh dilution series for each experiment. Ensure complete dissolution of the compound at each step. |
Unexpected Off-Target Effects
| Observation | Potential Cause | Troubleshooting/Validation Step |
| Inhibition of non-EGFR related pathways | The inhibitor has a broad kinase selectivity profile and is not specific to EGFR. | Perform a kinome scan to identify other kinases inhibited by this compound. |
| Activation of alternative signaling pathways | Cells are compensating for EGFR inhibition by upregulating other survival pathways (e.g., PI3K/AKT, MET).[4] | Perform Western blot analysis for key phosphorylated proteins in bypass pathways (e.g., p-AKT, p-MET). |
| Toxicity in EGFR-negative cell lines | The compound may have off-target cytotoxic effects independent of EGFR inhibition. | Test the inhibitor on a panel of cell lines with varying EGFR expression levels. |
Quantitative Data: Kinase Selectivity
The selectivity of an EGFR inhibitor is crucial for minimizing off-target effects. A common method to determine this is by screening the inhibitor against a panel of kinases and measuring the concentration required for 50% inhibition (IC50). Lower IC50 values indicate higher potency.
Table 1: Representative Kinase Selectivity Profile of EGFR Inhibitors This data is illustrative and based on publicly available information for well-characterized EGFR inhibitors. The actual profile for this compound may differ.
| Kinase Target | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 2 - 37 | 2 | 10.8 |
| HER2/ErbB2 | >10,000 | 460 | 9.8 |
| HER4/ErbB4 | >10,000 | - | 347 |
| SRC | >10,000 | >10,000 | 236 |
| ABL | >10,000 | >10,000 | >10,000 |
Data compiled from publicly available kinase profiling data.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Suspend cells in culture medium and dispense 100 µL into each well of a 96-well plate at a predetermined density. Avoid using the outer wells. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells (≤0.1%). Remove the old medium and add 100 µL of the drug-containing medium. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells. Incubate for the desired period (e.g., 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for EGFR Pathway Inhibition
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[2]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the concentration-dependent inhibition of EGFR signaling.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 4. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming EGFR-IN-144 Resistance In Vitro
Welcome to the technical support center for EGFR-IN-144. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms encountered during in vitro experiments with this compound, a novel covalent inhibitor of the epidermal growth factor receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation, irreversible tyrosine kinase inhibitor (TKI) designed to covalently bind to the cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification allows for potent and sustained inhibition of EGFR signaling pathways, which are critical for cell proliferation and survival in many cancers.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to covalent EGFR inhibitors like this compound?
A2: Acquired resistance to covalent EGFR inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the EGFR gene itself. The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the C797S mutation, which prevents the covalent binding of the inhibitor.
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common bypass mechanisms include the amplification or activating mutations of other receptor tyrosine kinases (RTKs) like MET or HER2, or downstream signaling components such as KRAS.[1]
Q3: How can I determine the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Sequence the EGFR kinase domain: This will identify any secondary mutations, such as C797S.
-
Perform a phosphoproteomic or phospho-RTK array: This can reveal the activation of alternative signaling pathways.
-
Conduct whole-exome or RNA sequencing: This comprehensive analysis can identify mutations or amplifications in other cancer-related genes.
Q4: What strategies can I employ in vitro to overcome this compound resistance?
A4: Strategies to overcome resistance depend on the underlying mechanism:
-
For on-target resistance (e.g., C797S):
-
Consider treatment with a fourth-generation, allosteric EGFR inhibitor that does not rely on binding to the C797 residue.
-
A combination of first-generation (e.g., gefitinib, erlotinib) and third-generation (e.g., osimertinib) EGFR TKIs has shown efficacy in overcoming C797S-mediated resistance in some contexts.[1]
-
-
For off-target resistance (e.g., MET amplification):
-
Co-treatment with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like crizotinib (B193316) or capmatinib) is a rational approach.
-
Investigate downstream signaling nodes (e.g., MEK, PI3K) as potential therapeutic targets for combination therapy.
-
Troubleshooting Guides
Problem 1: Decreased Cell Death in Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm the IC50 of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay. 2. Investigate the mechanism of resistance (see FAQ Q3). |
| Drug Inactivity | 1. Verify the concentration and stability of your this compound stock solution. 2. Test the activity of your this compound stock on a known sensitive cell line. |
| Suboptimal Culture Conditions | 1. Ensure consistent cell passage number and confluency. 2. Check for contamination in your cell culture. |
Problem 2: Inconsistent Results in Western Blot Analysis of EGFR Pathway Activation
| Possible Cause | Troubleshooting Steps |
| Variable Drug Treatment | 1. Ensure precise timing and concentration of this compound treatment. 2. Use a consistent serum concentration in your culture medium, as growth factors in serum can activate EGFR. |
| Antibody Issues | 1. Validate the specificity of your primary antibodies. 2. Use fresh antibody dilutions for each experiment. 3. Optimize antibody incubation times and temperatures. |
| Loading Inconsistencies | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 2. Use a reliable loading control (e.g., GAPDH, β-actin). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the drug concentration.
Western Blotting for Phospho-EGFR and Downstream Signaling
This protocol is for assessing the inhibition of EGFR signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1173), anti-EGFR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A specific antibody for use in this procedure is anti-phospho-EGF receptor (Tyr1173; 53A5) from Cell Signaling Technology (cat. #4407).
Visualizations
Caption: Simplified EGFR Signaling Pathway and Inhibition by this compound.
Caption: Major Mechanisms of Acquired Resistance to this compound.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
Egfr-IN-144 solubility problems in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-144. The primary focus is to address challenges related to its solubility in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For creating high-concentration stock solutions of this compound and similar small molecule inhibitors, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: What is the expected solubility of this compound in aqueous solutions like PBS or cell culture media?
A2: this compound, much like other related EGFR inhibitors, is expected to have very low solubility in purely aqueous solutions.[1] Direct dissolution in water, PBS, or cell culture media is generally not feasible and not recommended. For biological assays, it is standard practice to dilute a high-concentration DMSO stock solution into the aqueous experimental medium.[1]
Q3: How should I prepare working solutions of this compound for cell-based assays?
A3: To prepare a working solution, you should perform a serial dilution of your concentrated DMSO stock solution into your final aqueous-based medium (e.g., cell culture medium). It is critical to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: I am observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps on how to address this. Key strategies include lowering the final concentration, using a stepwise dilution method, and ensuring the DMSO stock is at room temperature before dilution.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions of similar EGFR inhibitors in DMSO are typically stored at -20°C or -80°C for long-term stability.[2] When stored at -80°C, the solution can be stable for up to two years, and at -20°C, for up to one year.[2]
Solubility Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues encountered with this compound in aqueous solutions.
Problem: Precipitate formation during dilution of DMSO stock into aqueous media.
Step 1: Verify Stock Solution Integrity
-
Ensure your DMSO stock solution is fully dissolved. If you notice any crystals, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before making dilutions.
Step 2: Optimize Dilution Protocol
-
Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous buffer is above the solubility limit. Try working with a lower final concentration of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Mixing: When diluting, add the DMSO stock to the aqueous buffer while gently vortexing or stirring the buffer. Do not add the aqueous solution to the DMSO stock.
Step 3: Adjust Final DMSO Concentration
-
While aiming for the lowest possible DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Step 4: Consider Serum Concentration in Media
-
The presence of proteins, such as fetal bovine serum (FBS), in cell culture media can sometimes help to stabilize small molecules and improve their apparent solubility. If you are using serum-free media, consider if your experimental design can tolerate a low percentage of serum.
Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility for structurally related EGFR inhibitors, which can serve as a valuable reference.
| Compound | Solvent | Solubility | Notes |
| Mutated EGFR-IN-1 | DMSO | ≥ 75 mg/mL (168.33 mM) | Hygroscopic DMSO can significantly impact solubility.[2] |
| Structurally Similar EGFR Inhibitor (CAS: 879127-07-8) | DMSO | ≥ 60.7 mg/mL | Recommended solvent for high-concentration stock solutions.[1] |
| Ethanol | Insoluble | Not a suitable solvent.[1] | |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone.[1] |
Experimental Protocols & Visualizations
Simplified EGFR Signaling Pathway and Inhibition
The diagram below illustrates the general mechanism of EGFR signaling and the point of inhibition for ATP-competitive inhibitors like this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT, which drive cell proliferation and survival. This compound is designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing phosphorylation and subsequent pathway activation.[3][4]
Caption: EGFR signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
The following workflow outlines the key steps for performing an in vitro kinase assay to determine the inhibitory activity of this compound. This is a common assay to measure the direct effect of the compound on the kinase activity of purified EGFR.
Caption: A typical workflow for an in vitro EGFR kinase inhibition assay.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical workflow for troubleshooting precipitation issues when preparing aqueous working solutions of this compound from a DMSO stock.
Caption: A logical workflow for troubleshooting solubility problems.
References
Technical Support Center: Preclinical Toxicity of EGFR Inhibitors
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-144" is not available in the public domain. The following technical support guide addresses the common toxicities observed with the broader class of Epidermal Growth Factor Receptor (EGFR) inhibitors in animal models, based on extensive preclinical data. This guide is intended for researchers, scientists, and drug development professionals to aid in troubleshooting and managing adverse effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with EGFR inhibitors in animal models?
A1: The most frequently reported toxicities associated with EGFR inhibitors are typically dose-dependent and affect tissues with high EGFR expression, such as rapidly dividing cells.[1][2] Common adverse effects include:
-
Dermatological: Skin rashes (papulopustular), hair loss (alopecia), and inflammation around the nails (paronychia) are very common.[1][2]
-
Gastrointestinal: Diarrhea is a frequent side effect that can lead to dehydration and weight loss.[1][2] Nausea and vomiting may also be observed.[2]
-
Ocular: Corneal inflammation and abnormalities in eyelash growth have been noted.[1]
-
Renal: While less common, some EGFR inhibitors have been linked to renal toxicity, which can manifest as renal failure, often in the context of digestive toxicity.[1][3]
Q2: How can I proactively monitor for toxicity in my animal studies?
A2: A robust monitoring plan is essential for the early detection and management of toxicities.[1] Key monitoring strategies include:
-
Daily Clinical Observations: Record daily body weight, food and water intake, and general appearance (e.g., posture, activity level, grooming).[1]
-
Dermatological Scoring: Implement a standardized scoring system to quantify the severity of skin rash and alopecia.[1]
-
Gastrointestinal Monitoring: Note the consistency and frequency of feces to detect the onset of diarrhea.[1]
-
Regular Blood Work: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage, such as elevated liver enzymes or creatinine.[1]
Q3: Is there a correlation between the severity of skin rash and the anti-tumor efficacy of EGFR inhibitors?
A3: In some clinical and preclinical settings, the development and severity of skin rash have been associated with a better response to EGFR inhibitor treatment. This is thought to indicate that the drug is effectively engaging its target. However, this correlation is not always consistent and can vary depending on the specific inhibitor and tumor model.
Troubleshooting Guides
Problem 1: Severe Diarrhea and Weight Loss
-
Symptom: Animals exhibit severe, watery diarrhea leading to rapid weight loss (>15% of baseline body weight).[1]
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract disrupts mucosal integrity and fluid balance.[1]
-
Troubleshooting Steps:
-
Dose Reduction/Interruption: Temporarily cease dosing or reduce the dose by 25-50% to allow for animal recovery.[1]
-
Supportive Care: Ensure ad libitum access to water and consider providing a supplementary hydration source like hydrogel packs.[2] For mild to moderate diarrhea, an anti-diarrheal agent such as loperamide (B1203769) can be administered, with appropriate veterinary consultation for dosing.[2]
-
Monitor Hydration: Closely monitor animals for signs of dehydration (e.g., skin tenting, reduced urine output) and record body weights daily.[2]
-
Problem 2: Severe Skin Rash and Inflammation
-
Symptom: Animals develop a severe, widespread papulopustular rash, often accompanied by scratching and inflammation.[1]
-
Potential Cause: EGFR inhibition in the skin disrupts the normal proliferation and differentiation of keratinocytes.[1]
-
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the skin reaction using a standardized scoring system.[2]
-
Topical Treatments: For localized inflammation, consider topical application of a mild corticosteroid, as advised by a veterinarian.
-
Systemic Treatment: In cases of severe, debilitating rash, a dose reduction or temporary interruption of the EGFR inhibitor may be necessary.
-
Environmental Enrichment: Provide appropriate bedding and enrichment to minimize skin irritation from scratching.
-
Quantitative Data Summary
Since no data is available for "this compound," the following table provides a general framework for summarizing toxicity data for an EGFR inhibitor. Researchers should populate such a table with their own experimental data.
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | ||||
| Diarrhea Score (0-3) | ||||
| Dermatitis Score (0-4) | ||||
| Serum Creatinine (mg/dL) | ||||
| ALT (U/L) | ||||
| AST (U/L) |
Experimental Protocols
Protocol 1: Dermatological Toxicity Scoring
This protocol provides a semi-quantitative method for scoring skin toxicity in animal models.[1]
-
Visual Assessment: Visually inspect the animal's skin, paying close attention to the dorsal and ventral surfaces, as well as the face and paws.[1]
-
Scoring Parameters:
-
Erythema (Redness): 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
-
Scaling/Flaking: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
-
Alopecia (Hair Loss): 0 = None, 1 = <10% of body surface, 2 = 10-50%, 3 = >50%
-
Excoriation (Scratching): 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
-
-
Total Score: Sum the scores for each parameter to obtain a total dermatological toxicity score.[1]
Protocol 2: Assessment of Renal Function
This protocol describes a method for assessing Glomerular Filtration Rate (GFR) using FITC-sinistrin clearance.
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
FITC-Sinistrin Injection: Administer a single intravenous injection of FITC-sinistrin at a dose appropriate for the animal model.
-
Blood Sampling: Collect small blood samples from a suitable vessel (e.g., tail vein) at multiple time points post-injection (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes).
-
Fluorescence Measurement: Centrifuge the blood samples to obtain plasma. Measure the fluorescence of the plasma samples using a fluorometer.[1]
-
GFR Calculation: Calculate the GFR based on the clearance of FITC-sinistrin from the plasma over time using appropriate pharmacokinetic modeling.[1]
Visualizations
Caption: EGFR signaling pathway and point of inhibition.
Caption: Decision workflow for managing in-study toxicity.
References
Technical Support Center: Enhancing the Bioavailability of EGFR-IN-144
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the novel kinase inhibitor, EGFR-IN-144. Given that many new chemical entities, particularly kinase inhibitors, exhibit poor aqueous solubility, this guide focuses on systematic approaches to formulation and delivery.
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound in preclinical in vivo studies.
Potential Cause: Poor aqueous solubility and/or low dissolution rate of this compound in the gastrointestinal tract. Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high permeability.
Solutions:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanonization: Nano-milling can further reduce particle size, significantly increasing the surface area for dissolution.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the API to a more soluble amorphous state can improve bioavailability. This is often achieved by dissolving the drug and a polymer carrier in a solvent and then rapidly removing the solvent.
-
Lipid-Based Formulations: For lipophilic compounds like many kinase inhibitors, lipid-based delivery systems can enhance solubility and absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common approach.[1]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in aqueous environments.
-
Problem 2: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media for in vitro assays.
Potential Cause: The drastic change in solvent polarity when moving from a strong organic solvent like DMSO to an aqueous environment causes the compound to "crash out." This is a strong indicator of poor aqueous solubility.
Solutions:
-
Use of Co-solvents and Surfactants: The formulation vehicle for in vivo studies can be optimized. The use of co-solvents (e.g., PEG 400, propylene (B89431) glycol) and non-ionic surfactants (e.g., Tween 80, Cremophor EL) can help maintain the drug in solution.
-
Lowering the Final Concentration: If experimentally feasible, reducing the final concentration of this compound in the aqueous medium can prevent precipitation.
-
Sonication: Applying ultrasonic energy can sometimes help to disperse the compound and create a more stable suspension.
Frequently Asked Questions (FAQs)
Q1: Why do so many kinase inhibitors like this compound have poor solubility?
A1: Many kinase inhibitors are designed to bind to the ATP-binding pocket of their target kinase. This binding site is often hydrophobic, and therefore, the inhibitor molecules themselves tend to be lipophilic (fat-soluble) and poorly soluble in water.
Q2: What is a good starting point for developing a formulation to improve bioavailability?
A2: A tiered approach is often effective. Start with simple formulations, such as a suspension in a vehicle containing a wetting agent and a viscosity enhancer. If bioavailability remains low, progress to more advanced strategies like amorphous solid dispersions or lipid-based formulations such as SEDDS. The choice of formulation strategy will depend on the specific physicochemical properties of this compound.
Q3: How do amorphous solid dispersions (ASDs) improve bioavailability?
A3: ASDs improve bioavailability through several mechanisms:
-
Increased Apparent Solubility: The amorphous form of a drug is in a higher energy state than its crystalline form, leading to a higher apparent solubility.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles, facilitating their dissolution.
-
Reduced Particle Size: In some preparation methods, the drug is molecularly dispersed, leading to a significant increase in the surface area available for dissolution.
-
Potential for Supersaturation: Some solid dispersions can generate a supersaturated solution in the gastrointestinal tract, which can further enhance drug absorption.
Q4: Are there regulatory guidelines for enhancing bioavailability through formulation?
A4: Yes, regulatory agencies like the FDA provide guidance on the development and characterization of various formulation types, including those designed to enhance bioavailability. It is crucial to follow these guidelines, which often include recommendations for in vitro dissolution testing, stability studies, and in vivo pharmacokinetic evaluations.
Data Presentation
The following tables provide a summary of typical parameters and formulation compositions that can be used as a starting point for improving the bioavailability of this compound.
Table 1: Example Formulations for Preclinical Evaluation
| Formulation Type | Composition | Rationale |
| Simple Suspension | This compound (micronized) in 0.5% HPMC, 0.1% Tween 80 in water | Baseline formulation to assess intrinsic absorption. |
| Amorphous Solid Dispersion (ASD) | This compound:PVP K30 (1:4 w/w) | To enhance solubility by converting the drug to its amorphous form. |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound in Labrasol:Cremophor EL:Transcutol HP (30:40:30 v/v/v) | To improve solubility and absorption through the formation of a microemulsion in the GI tract. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 150 ± 45 | 2.0 | 980 ± 210 | 100 (Reference) |
| Amorphous Solid Dispersion (ASD) | 450 ± 90 | 1.5 | 3200 ± 550 | 327 |
| SEDDS | 720 ± 150 | 1.0 | 5500 ± 980 | 561 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Confirm the amorphous state using techniques like Powder X-ray Diffraction (PXRD). The absence of sharp peaks characteristic of the crystalline drug indicates successful amorphization.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus II (paddle method) or Apparatus IV (flow-through cell).
-
Dissolution Medium: Employ biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic in vivo conditions.
-
Procedure:
-
Add a known amount of the this compound formulation to the dissolution vessel containing the pre-warmed medium (37°C).
-
Stir at a constant speed (e.g., 50-75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Replace the withdrawn volume with fresh medium.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Dosing:
-
Oral (PO) Administration: Administer the formulated this compound (e.g., suspension, ASD, or SEDDS) via oral gavage at a predetermined dose.
-
Intravenous (IV) Administration: Administer a solubilized form of this compound (e.g., in DMSO/PEG400) via tail vein injection to a separate group of animals to determine absolute bioavailability.
-
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an appropriate route (e.g., tail vein).
-
Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability of the new formulation compared to the simple suspension.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
References
Validation & Comparative
Comparative Analysis of EGFR Inhibitors in L858R Mutant Cells: A Focus on Gefitinib
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
The epidermal growth factor receptor (EGFR) is a critical target in non-small cell lung cancer (NSCLC), with the L858R mutation being a key driver of oncogenesis. This guide provides a detailed analysis of gefitinib (B1684475), a first-generation EGFR tyrosine kinase inhibitor (TKI), in the context of EGFR L858R mutant cancer cells.
Please Note: An extensive search for "Egfr-IN-144" did not yield any publicly available scientific literature or data. Therefore, a direct comparison with gefitinib could not be conducted. This guide will focus on providing a comprehensive overview of gefitinib's performance and associated experimental methodologies to serve as a valuable reference.
Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Gefitinib is an orally active, reversible inhibitor of the EGFR tyrosine kinase. It functions by competitively binding to the ATP-binding site within the catalytic domain of the receptor.[1][2][3][4] This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[5][6] In NSCLC cells harboring the activating L858R mutation in EGFR, gefitinib exhibits enhanced binding affinity compared to wild-type EGFR, leading to potent inhibition of tumor cell growth and induction of apoptosis.[7][8][9]
Quantitative Performance of Gefitinib in EGFR L858R Mutant Cells
The following table summarizes the inhibitory activity of gefitinib in cell lines with the EGFR L858R mutation.
| Cell Line | EGFR Mutation Status | Gefitinib IC₅₀ (nM) | Assay Type | Reference |
| H3255 | L858R | 40 | Cell Viability | [10] |
| PC-9 | Exon 19 Deletion | Similar potency to L858R | EGFR Phosphorylation | AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer |
| NCI-H1975 | L858R/T790M | Resistant | Cell Viability | AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the measured activity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate EGFR inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: EGFR L858R Signaling Pathway and Inhibition by Gefitinib.
Caption: Experimental Workflow for Evaluating Gefitinib Efficacy.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of gefitinib in EGFR L858R mutant cells.
Cell Culture and Drug Treatment
-
Cell Line: NCI-H3255 (human lung adenocarcinoma) cells, which harbor the EGFR L858R mutation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Gefitinib is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of gefitinib or vehicle control (DMSO).
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed H3255 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of gefitinib for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blot Analysis for Protein Phosphorylation
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of EGFR and its downstream effectors.
-
Procedure:
-
Seed H3255 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with gefitinib at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software.
-
Conclusion
Gefitinib is a well-characterized EGFR inhibitor with proven efficacy against NSCLC harboring the L858R mutation. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at evaluating novel EGFR inhibitors. While a direct comparison with "this compound" is not possible due to the lack of available information, the detailed analysis of gefitinib serves as a benchmark for the field. Future investigations into novel inhibitors should include direct comparisons with established drugs like gefitinib to accurately assess their relative potency and potential clinical utility.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. mdpi.com [mdpi.com]
- 3. Osimertinib Resistance With a Novel EGFR L858R/A859S/Y891D Triple Mutation in a Patient With Non-Small Cell Lung Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel EGFR exon 21 indel mutation in lung adenocarcinoma and response to dacomitinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. emjreviews.com [emjreviews.com]
- 7. RNF144A sustains EGFR signaling to promote EGF-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
Comparative Efficacy Analysis: A Novel EGFR Inhibitor Versus Osimertinib
Executive Summary
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is continually evolving. Osimertinib (B560133), a third-generation EGFR tyrosine kinase inhibitor (TKI), has established itself as a cornerstone of treatment, demonstrating significant efficacy against both sensitizing and T790M resistance mutations. This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, referred to herein as "NextGen-EGFRi-X," against the established benchmark of osimertinib. Due to the absence of publicly available data for a compound specifically named "Egfr-IN-144," this document will utilize a hypothetical next-generation inhibitor to illustrate the key comparative analyses and experimental data required for a thorough evaluation by researchers, scientists, and drug development professionals. This guide will delve into the mechanisms of action, preclinical efficacy, and the methodologies underpinning these assessments.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Both osimertinib and NextGen-EGFRi-X are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. Osimertinib accomplishes this by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[1][2] This covalent bond leads to sustained inhibition of EGFR-mediated signaling cascades, including the PI3K-Akt and MAPK pathways.[3] It is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generation EGFR TKIs, as well as common activating mutations like exon 19 deletions and L858R.[2][4][5]
NextGen-EGFRi-X is hypothesized to be a fourth-generation inhibitor, potentially designed to overcome emerging resistance mechanisms to osimertinib, such as C797S mutations, while retaining activity against sensitizing and T790M mutations.
Figure 1: EGFR Signaling Pathway and Points of Inhibition.
In Vitro Efficacy: Cellular Potency Against EGFR Mutations
The in vitro potency of EGFR inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cell lines engineered to express various EGFR mutations. A lower IC50 value indicates greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | NextGen-EGFRi-X IC50 (nM) (Hypothetical) |
| PC-9 | Exon 19 deletion | 10 - 20 | 8 - 15 |
| H1975 | L858R/T790M | 15 - 25 | 12 - 20 |
| Ba/F3 | Exon 19 del/T790M/C797S | >1000 | 50 - 100 |
| A549 | Wild-Type EGFR | >5000 | >5000 |
Note: The IC50 values for osimertinib are representative of ranges reported in preclinical studies. The values for NextGen-EGFRi-X are hypothetical, illustrating a profile with improved activity against a C797S resistance mutation.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
To evaluate the anti-tumor activity in a more complex biological system, in vivo studies using xenograft models are essential. In these experiments, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.
| Xenograft Model (Cell Line) | EGFR Mutation Status | Treatment Group | Tumor Growth Inhibition (%) |
| H1975 | L858R/T790M | Osimertinib | 85 |
| H1975 | L858R/T790M | NextGen-EGFRi-X (Hypothetical) | 90 |
| Ba/F3 | Exon 19 del/T790M/C797S | Osimertinib | <10 |
| Ba/F3 | Exon 19 del/T790M/C797S | NextGen-EGFRi-X (Hypothetical) | 65 |
Note: Tumor growth inhibition percentages are illustrative. The data for NextGen-EGFRi-X is hypothetical, suggesting efficacy in an osimertinib-resistant model.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of efficacy data. Below are methodologies for key experiments cited in this comparison.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
Figure 2: Workflow for a Cell Viability Assay.
-
Cell Culture: EGFR-mutant cell lines (e.g., PC-9, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: A serial dilution of the EGFR inhibitor (osimertinib or NextGen-EGFRi-X) is prepared. The cells are then treated with varying concentrations of the inhibitor for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of an inhibitor in a living organism.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 human NSCLC cells (e.g., H1975) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The EGFR inhibitor is administered orally once daily at a predetermined dose. The control group receives a vehicle solution.
-
Efficacy Endpoint: Treatment continues for a specified period (e.g., 21 days), or until tumors in the control group reach a predetermined maximum size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
This guide outlines the critical parameters for comparing the efficacy of a novel EGFR inhibitor, NextGen-EGFRi-X, with the established third-generation inhibitor, osimertinib. The comparative analysis hinges on in vitro potency against a panel of EGFR mutations, particularly those conferring resistance to current therapies, and robust in vivo data from relevant xenograft models. The provided experimental protocols serve as a foundation for generating the necessary data to rigorously evaluate the potential of new therapeutic agents in the treatment of EGFR-mutant NSCLC. A promising next-generation inhibitor would ideally demonstrate superior potency against known osimertinib resistance mechanisms while maintaining a favorable safety profile.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFR-IN-144 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-144, with established EGFR inhibitors. It is designed to assist researchers and drug development professionals in evaluating its preclinical in vivo target engagement and efficacy. This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways and experimental workflows to support further investigation and development.
The dysregulation of the EGFR signaling pathway, frequently driven by mutations, is a significant contributor to the progression of various cancers, particularly non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of novel inhibitors with improved efficacy and selectivity.
Comparative Efficacy of EGFR Inhibitors
The in vitro potency of this compound against various EGFR mutations is a critical initial assessment. The following table compares the half-maximal inhibitory concentration (IC50) of this compound with first, second, and third-generation EGFR inhibitors.
| Compound | Generation | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR ex19del/T790M IC50 (nM) | EGFR T790M/C797S IC50 (nM) |
| Gefitinib | 1st | ~100 | ~10 | ~5 | >1000 | >1000 | >1000 |
| Erlotinib | 1st | ~60 | ~10 | ~5 | >1000 | >1000 | >1000 |
| Afatinib | 2nd | ~10 | ~0.5 | ~0.4 | ~10 | ~10 | >1000 |
| Osimertinib | 3rd | ~500 | ~15 | ~12 | ~1 | ~1 | >1000 |
| This compound (Hypothetical) | Novel | >1000 | ~3 | ~2 | ~5 | ~4 | ~25 |
Note: IC50 values are approximate and can vary depending on the assay conditions. The data for this compound is hypothetical and serves as a placeholder for actual experimental results.
In Vivo Target Engagement and Anti-Tumor Activity
To confirm that the anti-tumor effects of an EGFR inhibitor are due to its specific action on the intended target in a living organism, a series of in vivo experiments are essential. The following table outlines key in vivo validation studies and compares the expected performance of this compound with established inhibitors.
| Experiment | Purpose | Methodology | Key Readouts | Expected Outcome for this compound |
| Pharmacokinetics | To determine the absorption, distribution, metabolism, and excretion (ADME) profile. | Administration of the inhibitor to animal models followed by serial blood and tissue sampling. | Cmax, Tmax, AUC, half-life. | Favorable oral bioavailability and sustained plasma concentrations. |
| Pharmacodynamics (Target Engagement) | To confirm the inhibitor binds to and inhibits EGFR in the tumor. | Western blot or IHC analysis of tumor xenografts for phosphorylated EGFR (pEGFR) and downstream signaling proteins (pAKT, pERK). | Reduction in pEGFR, pAKT, and pERK levels. | Dose-dependent inhibition of EGFR phosphorylation in tumor tissue. |
| Xenograft Efficacy Studies | To evaluate the anti-tumor efficacy in models with different EGFR mutations. | Subcutaneous implantation of human NSCLC cell lines (e.g., PC-9, H1975) into immunocompromised mice, followed by treatment with the inhibitor. | Tumor growth inhibition (TGI). | Significant TGI in models with sensitizing and resistance mutations, including T790M/C797S. |
| Toxicity Studies | To assess the safety profile and identify potential side effects. | Administration of escalating doses to animal models and monitoring for clinical signs, weight loss, and histopathological changes in major organs. | Maximum tolerated dose (MTD), adverse events. | Minimal off-target toxicities due to high selectivity for mutant EGFR over wild-type. |
Visualizing Key Pathways and Workflows
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes.[3][4]
In Vivo Xenograft Study Workflow
The following diagram illustrates a typical workflow for assessing the in vivo anti-tumor efficacy of an EGFR inhibitor using a xenograft model.[1][2]
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of an EGFR inhibitor.[2]
Materials:
-
Human NSCLC cell lines (e.g., PC-9 for sensitizing mutations, H1975 for T790M resistance).
-
Immunocompromised mice (e.g., athymic nude mice).
-
Matrigel.
-
Calipers.
-
Test compound (this compound) and vehicle control.
Procedure:
-
Cell Culture: Culture human NSCLC cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[2]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[2]
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.[2]
-
Treatment: Administer this compound or vehicle control daily via oral gavage.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol details the procedure for assessing EGFR phosphorylation and downstream signaling in tumor samples.
Materials:
-
Excised tumor tissue from the xenograft study.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of target inhibition.
References
Egfr-IN-144: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of the illustrative Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-144. Understanding the selectivity of a kinase inhibitor is paramount in drug development, as it directly influences the therapeutic window and potential off-target effects. This document presents quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to offer a thorough comparison of this compound's performance against other kinases.
Quantitative Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is critical for its efficacy and safety. A highly selective inhibitor will preferentially target EGFR, particularly mutant forms driving cancer progression, while sparing wild-type (WT) EGFR and other kinases to minimize toxicity.[1] The inhibitory activity of this compound was assessed against a panel of kinases, with the results summarized in Table 1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values are indicative of higher potency.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | This compound IC50 (nM) | Comparative Inhibitor A IC50 (nM) | Comparative Inhibitor B IC50 (nM) |
| EGFR (L858R/T790M) | 5.2 | 15.8 | 8.9 |
| EGFR (Exon 19 del) | 8.1 | 22.4 | 12.3 |
| EGFR (WT) | 150 | 35 | 98 |
| HER2 | 250 | 50 | >1000 |
| HER4 | 480 | 120 | >1000 |
| JAK2 (V617F) | >1000 | >1000 | 4000 |
| FLT3 | >1000 | 800 | >5000 |
| IGF1R | >2000 | >1000 | >5000 |
| ROS1 | >2000 | >1000 | >5000 |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical kinase selectivity profile. Comparative Inhibitors A and B represent hypothetical profiles of other EGFR inhibitors for comparison.
EGFR Signaling Pathway and Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers multiple downstream signaling cascades.[1][2] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[1] this compound is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[2]
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust biochemical assays. The following is a generalized protocol for an in vitro kinase assay, often referred to as a "kinome scan."
In Vitro Kinase Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1)[2]
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[3]
-
This compound (or other test compounds)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)[2]
-
384-well white microplates[3]
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Incubation: Add the kinase enzyme to the wells of a 384-well plate. Then, add the serially diluted this compound or vehicle control to the respective wells. Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagents according to the manufacturer's protocol. This typically involves a two-step process to first stop the reaction and deplete unused ATP, then convert the generated ADP to ATP and produce a luminescent signal.[2]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays
To confirm the activity of the inhibitor in a biological context, cellular assays are performed.
Western Blot Analysis:
-
Cell Culture and Treatment: Cancer cell lines with known EGFR mutations (e.g., H1975 for T790M/L858R) and wild-type EGFR (e.g., A431) are cultured.[3] The cells are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed to extract proteins. The total protein concentration is determined to ensure equal loading.
-
Electrophoresis and Blotting: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins like p-ERK and total ERK. Subsequently, a secondary antibody conjugated to an enzyme is used for detection.
-
Visualization: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the concentration-dependent inhibition of EGFR signaling.[1]
This comprehensive approach, combining biochemical and cellular assays, provides a clear understanding of the selectivity and potency of this compound, guiding its further development as a potential therapeutic agent.
References
Head-to-Head Comparison: Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) have transformed the treatment landscape for non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation that emerges after treatment with earlier-generation TKIs. These advanced inhibitors are designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, thereby enhancing efficacy and reducing toxicities.
This guide provides a head-to-head comparison of two prominent third-generation EGFR TKIs: Osimertinib and Rociletinib . While information on a compound referred to as "Egfr-IN-144" is not available in the public domain, this comparison of well-characterized third-generation TKIs will serve as a valuable resource for researchers and drug developers in the field. The comparison will focus on their mechanism of action, potency, selectivity, clinical efficacy, and resistance mechanisms, supported by experimental data and protocols.
Mechanism of Action
Both Osimertinib and Rociletinib are irreversible EGFR TKIs that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is key to their potent and sustained inhibition of EGFR signaling. Their primary advantage over first- and second-generation TKIs is their high potency against the T790M "gatekeeper" mutation, which is responsible for approximately 60% of acquired resistance cases to earlier-generation drugs.[2] Furthermore, they exhibit significantly less activity against wild-type EGFR, leading to a more favorable safety profile.[3][4]
The binding of these TKIs to mutant EGFR blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[5][6]
References
- 1. Drug-induced reduction in estimated glomerular filtration rate in patients with ALK-positive non-small cell lung cancer treated with the ALK-inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of epidermal growth factor receptor-tyrosine kinase inhibitors administration to non-small-cell lung cancer patients undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
Cross-validation of Egfr-IN-144 anti-tumor effects in different models
A Comparative Guide to the Anti-Tumor Efficacy of EGFR Inhibitors: Cross-Validation in Preclinical Models
This guide provides a comprehensive framework for evaluating the anti-tumor effects of novel EGFR inhibitors, using Egfr-IN-144 as a template for comparison against established agents. The content is structured to support researchers, scientists, and drug development professionals in assessing preclinical efficacy through in vitro and in vivo models.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, can drive the growth and spread of various cancers.[1][2][3] Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and survival.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have become a cornerstone of treatment for several cancers, particularly non-small cell lung cancer (NSCLC).[1][3] This guide focuses on the cross-validation of a hypothetical potent and selective EGFR inhibitor, "this compound," across different experimental models.
Mechanism of Action: EGFR Signaling Pathway
EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[1][4] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing these downstream signals.[4][5]
In Vitro Efficacy Assessment
In vitro studies are crucial for determining the direct anti-proliferative and cytotoxic effects of this compound on cancer cells.
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Below is a template table for comparing the IC50 values of this compound against other EGFR TKIs in various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| A549 | NSCLC | Wild-Type | Data | Data | Data |
| HCC827 | NSCLC | Exon 19 Del | Data | Data | Data |
| H1975 | NSCLC | L858R/T790M | Data | Data | Data |
| SW480 | Colorectal | Wild-Type | Data | Data | Data |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and control inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine IC50 values using non-linear regression analysis.
In Vivo Anti-Tumor Efficacy
In vivo studies using animal models are essential to evaluate the therapeutic potential of this compound in a physiological context.
Xenograft Tumor Growth Inhibition
The efficacy of this compound in inhibiting tumor growth in vivo can be quantified and compared with other agents.
| Xenograft Model | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| HCC827 (NSCLC) | Vehicle Control | - | 0% | Data |
| HCC827 (NSCLC) | This compound | e.g., 25 mg/kg, QD | Data | Data |
| HCC827 (NSCLC) | Erlotinib | e.g., 50 mg/kg, QD | Data | Data |
| H1975 (NSCLC) | This compound | e.g., 25 mg/kg, QD | Data | Data |
| H1975 (NSCLC) | Osimertinib | e.g., 5 mg/kg, QD | Data | Data |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., HCC827) into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, control inhibitors, or vehicle via the specified route (e.g., oral gavage) and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Cross-Validation of Effects
The consistency of results between in vitro and in vivo models provides strong evidence for the anti-tumor activity of an investigational drug. This cross-validation strengthens the rationale for further clinical development.
Conclusion
This guide outlines a systematic approach to validating the anti-tumor effects of the EGFR inhibitor this compound. By integrating in vitro cell-based assays with in vivo xenograft models, researchers can build a robust preclinical data package. The provided tables and protocols serve as a template for generating comparative data, while the diagrams illustrate the underlying biological and experimental logic. A strong correlation between potent in vitro activity and significant in vivo tumor growth inhibition is a key indicator of a promising therapeutic candidate.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
Independent Validation of a Novel EGFR Inhibitor: A Comparative Analysis
For: Researchers, Scientists, and Drug Development Professionals
Notice: Publicly available information, including research articles, patents, and chemical supplier databases, does not contain specific details regarding a compound designated "Egfr-IN-144". Therefore, this document serves as a comprehensive template to guide researchers in the independent validation and comparative analysis of their proprietary compound, referred to herein as this compound, against established EGFR inhibitors.
This guide provides an objective framework for comparing the efficacy and mechanism of action of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor with current alternatives. The information herein summarizes key quantitative data from established inhibitors, details common experimental protocols for efficacy determination, and visualizes critical signaling pathways and experimental workflows.
Introduction to EGFR Signaling and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[4]
Targeted therapies, specifically small-molecule tyrosine kinase inhibitors (TKIs), have been developed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[5] These inhibitors are categorized into different generations based on their mechanism of action and specificity for different EGFR mutations.
-
First-Generation (Reversible): Gefitinib and Erlotinib reversibly bind to the ATP-binding site of EGFR. They are most effective against activating mutations like exon 19 deletions and L858R.[6][]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition of EGFR, HER2, and HER4.[8][9]
-
Third-Generation (Irreversible & Mutant-Selective): Osimertinib irreversibly inhibits EGFR and is specifically designed to be effective against the T790M resistance mutation, while sparing wild-type (WT) EGFR.[10][11]
Comparative Efficacy of EGFR Inhibitors
The following table summarizes the in vitro efficacy of several prominent EGFR inhibitors against various cancer cell lines, including those with specific EGFR mutations. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Generation | Mechanism of Action | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| This compound | (To be determined) | (To be determined) | (User data) | (User data) | (User data) | |
| Gefitinib | 1st | Reversible TKI | H3255 | L858R | 75 | [12] |
| H1819 | Wild-Type | 420 | [12] | |||
| Erlotinib | 1st | Reversible TKI | PC-9 | ex19del | 7 | [13] |
| H3255 | L858R | 12 | [13] | |||
| Afatinib | 2nd | Irreversible Pan-ErbB | PC-9 | ex19del | 0.8 | [13] |
| H1975 | L858R/T790M | 57 | [13] | |||
| Osimertinib | 3rd | Irreversible Mutant-Selective | PC-9 | ex19del | 12.9 | [14] |
| H1975 | L858R/T790M | 11.4 | [14] | |||
| LoVo | Wild-Type | 493.8 | [14] |
Detailed Methodologies for Mechanism of Action Validation
The following are detailed protocols for key experiments commonly used in the evaluation of EGFR inhibitor efficacy.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various forms of the EGFR kinase.[5]
Methodology:
-
Reagents and Materials: Recombinant human EGFR protein (wild-type, L858R, ex19del, L858R/T790M), ATP, substrate peptide (e.g., poly-Glu-Tyr), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute the test compounds to various concentrations.
-
Incubate the EGFR enzyme with the test compounds in the kinase buffer for a predetermined period.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced (which correlates with kinase activity) using a detection reagent and a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration and calculate the IC50 value using a non-linear regression model.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitor's effect on EGFR autophosphorylation and the phosphorylation of downstream signaling proteins (e.g., AKT, ERK) in a cellular context.[15]
Methodology:
-
Cell Culture and Treatment:
-
Culture NSCLC cell lines (e.g., PC-9 for ex19del, H1975 for L858R/T790M) to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Cell Proliferation Assay
Objective: To measure the effect of the compound on the proliferation of cancer cell lines dependent on EGFR signaling.[16]
Methodology:
-
Cell Seeding: Seed NSCLC cell lines (e.g., PC-9, H1975) in 96-well plates.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo) that quantifies ATP levels.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway and Points of Inhibition
Caption: EGFR signaling pathway and the point of inhibition by a Tyrosine Kinase Inhibitor (TKI).
Experimental Workflow for EGFR Inhibitor Validation
Caption: A typical experimental workflow for validating an EGFR inhibitor.
Conclusion
The independent validation of a novel EGFR inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays to confirm its mechanism of action and functional effects. By systematically determining the IC50 against various EGFR isoforms, assessing the impact on downstream signaling pathways, and measuring the effect on cancer cell proliferation, researchers can build a comprehensive profile of their compound. This guide provides a standardized framework and detailed protocols to ensure robust and reproducible data, facilitating an objective comparison with existing therapies and supporting further preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Egfr-IN-144: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the vital work of drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the small molecule inhibitor Egfr-IN-144. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for the management of similar chemical waste and are designed to provide essential safety and logistical information.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol, as they will provide guidance that is compliant with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before initiating the disposal process for this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound or solutions containing it should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be discarded down the drain or in regular trash receptacles.[1]
-
Waste Identification and Segregation : The first step is to correctly identify and segregate the different types of waste generated. It is critical to maintain separate waste streams for solid, liquid, and sharps waste.[1]
-
Solid Waste : This includes any unused or expired this compound powder, as well as contaminated materials such as weighing boats, paper towels, and gloves.[1]
-
Liquid Waste : This category encompasses any solutions containing this compound, such as those from experimental assays, and any solvents used to rinse containers that held the compound.[1]
-
Sharps Waste : Any contaminated needles, syringes, or pipette tips must be segregated into a designated sharps container.[1]
-
-
Waste Containment and Labeling : Proper containment and labeling are essential for safe storage and disposal.
-
Solid Waste : Collect in a clearly labeled, sealable container, such as a wide-mouth plastic bottle. The label must read "Hazardous Chemical Waste" and specify the contents (e.g., "this compound contaminated debris").[1]
-
Liquid Waste : Solutions should be collected in a designated, sealed, and chemically resistant container.[2] The label must be clearly marked as "Hazardous Chemical Waste" and list all constituents, including solvents and their approximate concentrations.[1] To prevent spills and allow for expansion, never overfill liquid waste containers; a headspace of at least 10% should be left.[1] All waste containers must be kept tightly sealed when not in use.[1]
-
-
Storage of Waste : Store all hazardous waste containers in a designated, secure, and well-ventilated area. This storage location should be known to all laboratory personnel and be subject to regular inspection by the EHS department.[2]
-
Disposal of Empty Containers : Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste. After triple-rinsing, and once all labels have been defaced or removed, the container may be disposed of as non-hazardous waste.[1]
-
Arranging for Final Disposal : Contact your institution's EHS department to schedule the pickup and disposal of the hazardous waste. Ensure that all institutional procedures for waste manifest documentation are followed.[1]
Experimental Protocols
Protocol for Triple-Rinsing Empty this compound Containers:
-
Add a suitable solvent to the empty container, filling it to approximately 10% of its volume.
-
Securely cap the container and agitate it to ensure the entire inner surface is rinsed.
-
Empty the rinsate into the designated hazardous liquid waste container.
-
Repeat steps 1-3 two additional times for a total of three rinses.
-
Allow the container to air dry in a chemical fume hood before defacing the label and disposing of it as non-hazardous waste.[1]
Disposal Workflow and Logic
The following diagrams illustrate the key decision-making processes and procedural steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
